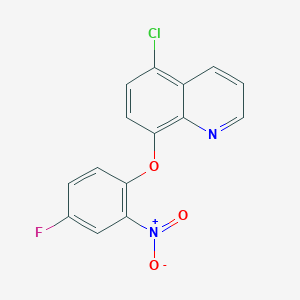

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTOOGBUCYDVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-fluoro-2-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

Substitution: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from the quinoline scaffold exhibit promising anticancer properties. For instance, derivatives of 8-hydroxyquinoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups, such as the nitro group in 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline, may enhance its cytotoxic effects by increasing the electron deficiency of the aromatic system, thereby facilitating interactions with biological targets .

Neuroprotective Effects

The compound has potential neuroprotective applications, particularly in the context of neurodegenerative diseases. Studies on related 8-hydroxyquinoline derivatives have demonstrated their ability to chelate metal ions, which can mitigate oxidative stress—a significant factor in neurodegeneration. Compounds like these have been optimized for enhanced cytoprotective activity against chemically induced oxidative stress, indicating that this compound may also exhibit similar properties .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the Skraup synthesis and modifications involving chlorination and nitration reactions. These synthetic pathways are critical for producing derivatives with specific biological activities. The optimization of reaction conditions can significantly influence yield and purity, which are essential for subsequent biological testing .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Modifications at different positions on the quinoline ring can lead to enhanced biological activity. For example, substituting various groups at the C-5 or C-7 positions has been shown to impact anticancer efficacy and neuroprotective properties significantly .

In Vitro Studies

In vitro studies have demonstrated that quinoline derivatives possess a range of pharmacological properties, including enzyme inhibition and antimicrobial activity. The specific interactions of this compound with biological targets can be assessed using various assays to evaluate cytotoxicity and protective effects against oxidative damage .

In Vivo Applications

While in vitro results are promising, in vivo studies are essential for confirming the therapeutic potential of this compound. Animal models can provide insights into pharmacokinetics, bioavailability, and overall efficacy in treating diseases such as cancer or neurodegenerative disorders .

Organic Light Emitting Diodes (OLEDs)

Beyond medicinal applications, this compound and its derivatives are being explored for use in organic light-emitting diodes due to their unique electronic properties. The ability to act as electron carriers makes them suitable candidates for enhancing the efficiency of OLEDs, which are vital components in modern display technologies .

Fluorescent Chemosensors

The compound's ability to chelate metal ions also positions it as a potential fluorescent chemosensor for detecting environmental pollutants or biological markers, leveraging its photophysical properties to provide sensitive detection methods .

Mechanism of Action

The mechanism of action of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Substituent Position and Electronic Profiles

Key Observations :

- Bulkier substituents (e.g., benzimidazole in ) may reduce bioavailability due to steric hindrance, whereas smaller groups (e.g., F, NO₂) maintain planarity for target binding .

Key Observations :

- Substitution at the 8-position with nitrophenoxy or benzimidazole groups correlates with antimicrobial activity, likely due to enhanced target binding .

- Antiplasmodial activity is highly dependent on substitution at the 7-position (e.g., chloroquine’s 7-Cl), while 5-Cl and 8-substituents reduce potency by ~50% compared to 7-Cl derivatives .

- Sulfonyl and methoxy groups (e.g., ) improve selectivity for enzymatic targets like catechol O-methyltransferase.

Physicochemical Properties

Table 3: Structural and Physical Property Comparisons

Key Observations :

- Methoxy and sulfonyl groups reduce LogP (e.g., 2.1–2.9) compared to nitro-substituted derivatives .

Biological Activity

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₄H₈ClFNO₃

- Molecular Weight: 295.67 g/mol

This compound features a quinoline core substituted with a chloro group and a nitrophenoxy moiety, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity: Research indicates that quinoline derivatives exhibit significant antibacterial properties. The presence of electron-withdrawing groups, such as nitro and fluoro substituents, enhances the compound's interaction with bacterial cell membranes and enzymes involved in cell wall synthesis .

- Anticancer Effects: Quinoline derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies suggest that this compound may target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .

- Antiviral Properties: The compound has demonstrated potential against viral infections, particularly in inhibiting the replication of certain viruses by interfering with viral protein synthesis or assembly .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antimicrobial Study: A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 1 × 10⁻⁶ M against S. aureus, indicating potent antibacterial activity compared to standard antibiotics .

- Anticancer Research: In vitro studies on human breast cancer cell lines (MCF-7 and T47D) revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Inflammation Model: In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, the compound significantly inhibited nitric oxide production, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related quinoline derivatives:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, Anticancer | More general activity |

| 6-Methoxyquinoline | Antiviral | Less potent than target compound |

| 5-Nitroquinoline | Anticancer | Similar mechanism but lower efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline, and what challenges arise during purification?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the hydroxyl group of 8-hydroxyquinoline is replaced by 4-fluoro-2-nitrophenoxy under alkaline conditions. Key challenges include controlling regioselectivity due to competing reaction sites on the quinoline ring and removing byproducts like unreacted phenols. Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) is recommended for purification, as seen in analogous quinoline ether syntheses .

Q. How can researchers verify the identity and purity of this compound?

- Answer : Use a combination of / NMR to confirm substitution patterns (e.g., nitro group at position 2 of the phenoxy ring) and LC-MS/HPLC (>95% purity threshold). Melting point analysis (mp ~180–185°C, extrapolated from similar nitrophenoxyquinolines) and elemental analysis (C, H, N, Cl, F) are critical for purity validation .

Q. What spectroscopic techniques are most effective for characterizing fluorinated and nitro-substituted quinoline derivatives?

- Answer : NMR is essential for confirming fluorine incorporation and assessing electronic effects from the nitro group. IR spectroscopy can identify NO stretching vibrations (~1520 cm and ~1350 cm). UV-Vis spectroscopy (λ ~320–350 nm) helps study conjugation effects between the quinoline and nitrophenoxy moieties .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The nitro group deactivates the aromatic ring, reducing susceptibility to electrophilic substitution but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the 4-fluoro-2-nitrophenoxy group may limit accessibility to the quinoline’s C-5 chloro site. Pre-activation via halogen exchange (e.g., Cl → Br) could improve reactivity .

Q. What crystallographic data are available for structurally analogous compounds, and how can they inform supramolecular interactions in this derivative?

- Answer : X-ray studies of 8-(2,2,2-trifluoroethoxy)quinoline show short N–H⋯N hydrogen bonds (2.684 Å) and C–F⋯π interactions (3.099–3.166 Å), which stabilize crystal packing. For this compound, similar π-π stacking (centroid distances ~3.5 Å) and halogen bonding (Cl⋯O/N) are anticipated, influencing solubility and solid-state stability .

Q. How can researchers resolve contradictions in bioactivity data for nitro-substituted quinolines across different studies?

- Answer : Discrepancies often arise from variations in substituent positioning (e.g., nitro at C-2 vs. C-3) or assay conditions. Meta-analyses using quantitative structure-activity relationship (QSAR) models, combined with controlled in vitro studies (e.g., standardized cytotoxicity assays against HepG2 cells), can isolate the impact of the 4-fluoro-2-nitrophenoxy group .

Q. What computational methods are recommended to predict the electrochemical behavior of this compound in redox-active applications?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict reduction potentials of the nitro group and oxidation sites on the quinoline ring. Solvent effects (PCM model) should be included to simulate aqueous or DMSO environments .

Methodological Notes

- Data Contradictions : When comparing synthetic yields or bioactivity data, account for differences in reaction solvents (polar aprotic vs. protic) and biological model systems (e.g., bacterial vs. mammalian cells) .

- Advanced Purification : For trace fluorinated impurities, use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .

- Safety : Nitro compounds may exhibit explosive tendencies under high heat; DSC analysis is advised to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.